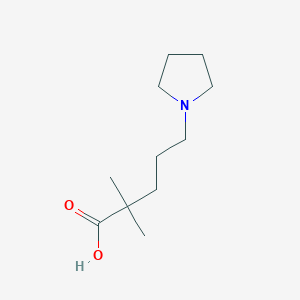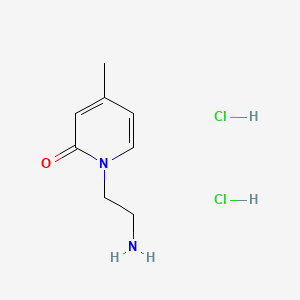
4-(Methylthio)benzenebutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylthio)benzenebutanamine is an organic compound with the molecular formula C11H17NS It is a derivative of benzenebutanamine where a methylthio group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzenebutanamine typically involves the reaction of 4-(Methylthio)benzaldehyde with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 4-(Methylthio)benzaldehyde: This can be synthesized by the reaction of thioanisole with carbon monoxide in the presence of a catalyst such as SZTA (a mixture of titanium tetrachloride and zirconium oxychloride) under high pressure and temperature.
Formation of this compound: The 4-(Methylthio)benzaldehyde is then reacted with butylamine in the presence of a reducing agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for efficient production.
化学反応の分析
Types of Reactions
4-(Methylthio)benzenebutanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the benzene ring.
科学的研究の応用
4-(Methylthio)benzenebutanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Methylthio)benzenebutanamine involves its interaction with various molecular targets. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The benzene ring allows for interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
類似化合物との比較
Similar Compounds
4-(Methylthio)benzaldehyde: A precursor in the synthesis of 4-(Methylthio)benzenebutanamine.
4-(Methylthio)benzoic acid: Another derivative with similar structural features.
4-(Methylthio)benzylamine: A related compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific combination of a methylthio group and a butanamine chain attached to a benzene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
149080-29-5 |
|---|---|
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC名 |
4-(4-methylsulfanylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NS/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 |
InChIキー |
TUIDNWCEYJVUQV-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)






amine](/img/structure/B13608800.png)
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)



